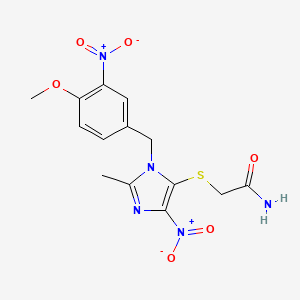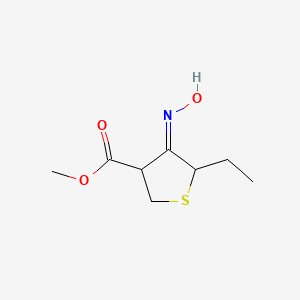
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a carboxylic acid group, an ethyl group, a hydroxyimino group, and a methyl ester group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and strong bases like sodium hydride.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the compound with hydroxylamine hydrochloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the hydroxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
Thiophene-3-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine substituent instead of the ethyl and hydroxyimino groups.
Uniqueness
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H13NO3S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
methyl (4Z)-5-ethyl-4-hydroxyiminothiolane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-3-6-7(9-11)5(4-13-6)8(10)12-2/h5-6,11H,3-4H2,1-2H3/b9-7- |
InChI-Schlüssel |
RUCXHNGFLVBCSH-CLFYSBASSA-N |
Isomerische SMILES |
CCC1/C(=N\O)/C(CS1)C(=O)OC |
Kanonische SMILES |
CCC1C(=NO)C(CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)

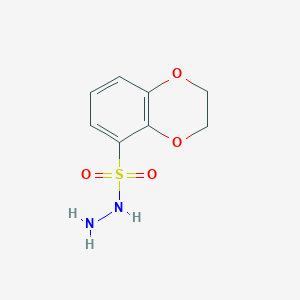

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
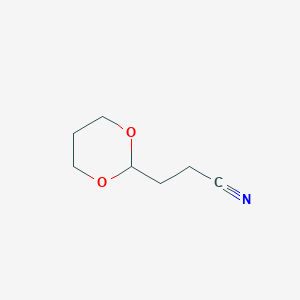
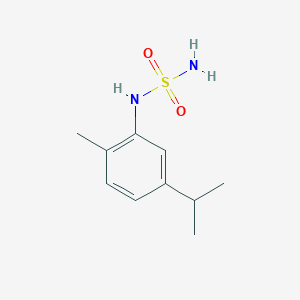

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

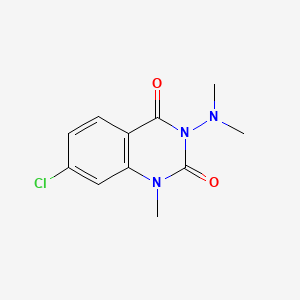

![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
